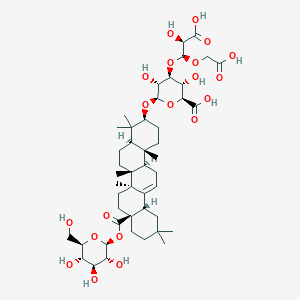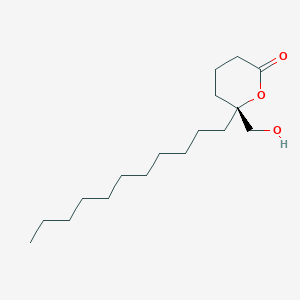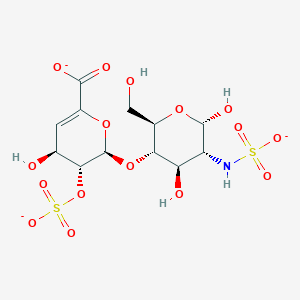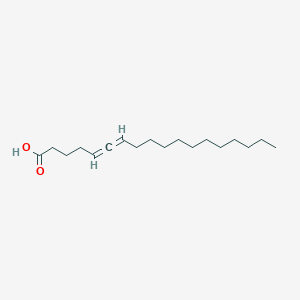
Preclamol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Preclamol, also known as (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine, is a compound with significant pharmacological properties. It acts as a dopamine receptor agonist, specifically targeting the D2 receptors. This compound has been studied for its potential antipsychotic effects and its ability to modulate dopamine activity in the brain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Preclamol involves several key steps. One common method includes the following steps:
Preparation of the Grignard Reagent: The synthesis begins with the preparation of the Grignard reagent from 3-bromoanisole.
Reaction with 3-Bromopyridine: The Grignard reagent is then reacted with 3-bromopyridine to form 3-(3-methoxyphenyl)pyridine.
Formation of Quaternary Salt: This intermediate undergoes a reaction with 1-bromopropane to form a quaternary salt.
Catalytic Hydrogenation: The quaternary salt is subjected to catalytic hydrogenation to yield 3-(3-methoxyphenyl)-1-propylpiperidine.
Demethylation: Finally, demethylation with hydrogen bromide completes the synthesis of this compound
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalytic hydrogenation and demethylation are critical steps that require precise control to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Preclamol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions, particularly involving the aromatic ring, can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
Preclamol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of dopamine receptor agonists and antagonists.
Biology: this compound is employed in research on neurotransmitter systems and their role in various physiological processes.
Medicine: Its potential antipsychotic effects make it a candidate for studies on schizophrenia and other psychiatric disorders.
Mécanisme D'action
Preclamol exerts its effects primarily through its action on dopamine receptors. It acts as an agonist at presynaptic D2 receptors, enhancing dopamine release, and as an antagonist at postsynaptic D2 receptors, inhibiting dopamine activity. This dual action helps modulate dopamine levels in the brain, which is crucial for its potential antipsychotic effects .
Comparaison Avec Des Composés Similaires
3-PPP: Another compound with similar dopamine receptor activity.
OSU-6162: A compound with similar pharmacological properties used in research.
Niraparib: Although primarily an anticancer agent, it shares some synthetic pathways with Preclamol
Uniqueness: this compound’s unique dual action on dopamine receptors distinguishes it from other compounds. Its ability to act as both an agonist and antagonist at different receptor sites provides a unique mechanism of action that is valuable in research on psychiatric disorders.
Propriétés
Numéro CAS |
85966-89-8 |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
3-[(3S)-1-propylpiperidin-3-yl]phenol |
InChI |
InChI=1S/C14H21NO/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3/t13-/m1/s1 |
Clé InChI |
HTSNFXAICLXZMA-CYBMUJFWSA-N |
SMILES isomérique |
CCCN1CCC[C@H](C1)C2=CC(=CC=C2)O |
SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)O |
SMILES canonique |
CCCN1CCCC(C1)C2=CC(=CC=C2)O |
| 85966-89-8 | |
Synonymes |
3-(3-hydroxyphenyl)-N-n-propylpiperidine 3-PPP n-N-propyl-3(N-hydroxyphenyl)piperidine n-N-propyl-3-(3-hydroxyphenyl)piperidine n-N-propyl-3-(3-hydroxyphenyl)piperidine, (+-)-isomer n-N-propyl-3-(3-hydroxyphenyl)piperidine, R-(+)-isomer n-N-propyl-3-(3-hydroxyphenyl)piperidine, S-(-)-isomer preclamol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-(4-fluorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B1238858.png)

![5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3h)-thione](/img/structure/B1238861.png)



![6-(2-Methoxyvinyl)benzo[1,3]dioxole-5-carboxylic acid](/img/structure/B1238869.png)

![N-{4-[(1-Hydroxycarbamoyl-2-methyl-propyl)-(2-morpholin-4-YL-ethyl)-sulfamoyl]-4-pentyl-benzamide](/img/structure/B1238873.png)

![2-[(1S,9Z,11S,13S,17S,25Z,27S,33S,35S,36S)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol](/img/structure/B1238875.png)


